

# Application of Formyl-D-phenylglycine Derivatives in Enzyme Inhibitor Synthesis

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## Compound of Interest

Compound Name: *Formyl-D-phenylglycine*

Cat. No.: *B083756*

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This document provides detailed application notes and protocols on the use of **formyl-D-phenylglycine** derivatives, with a primary focus on forphenicine (4-formyl-3-hydroxyphenylglycine), in the synthesis of enzyme inhibitors. While the direct application of a simple "**formyl-D-phenylglycine**" is not extensively documented, the structurally related compound forphenicine serves as a potent and well-characterized example of a formylated phenylglycine derivative with significant biological activity. Furthermore, the broader utility of the D-phenylglycine scaffold in the design of various enzyme inhibitors, particularly for serine proteases like thrombin, will be discussed.

## Forphenicine: An Uncompetitive Inhibitor of Alkaline Phosphatase

Forphenicine, a metabolite isolated from *Streptomyces fulvoviridis* var. *acarbodicus*, is a notable example of a formyl-phenylglycine derivative with potent enzyme inhibitory activity. It specifically targets alkaline phosphatase, an enzyme involved in the hydrolysis of phosphate monoesters.

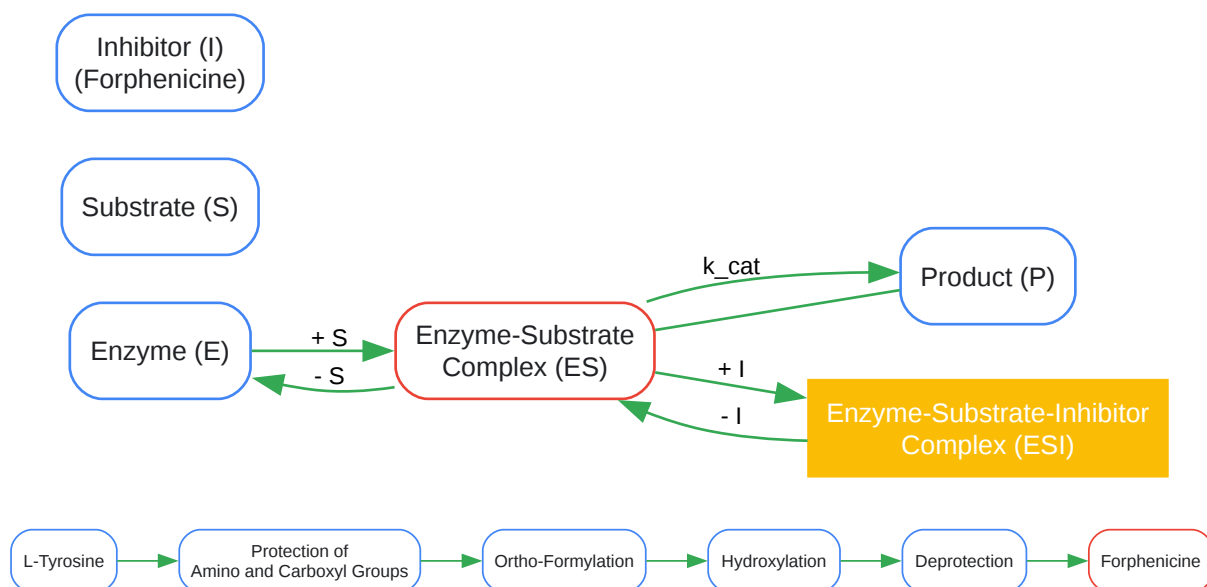
## Quantitative Inhibition Data

The inhibitory potency of forphenicine against alkaline phosphatase from chicken intestine has been quantified, demonstrating its efficacy.

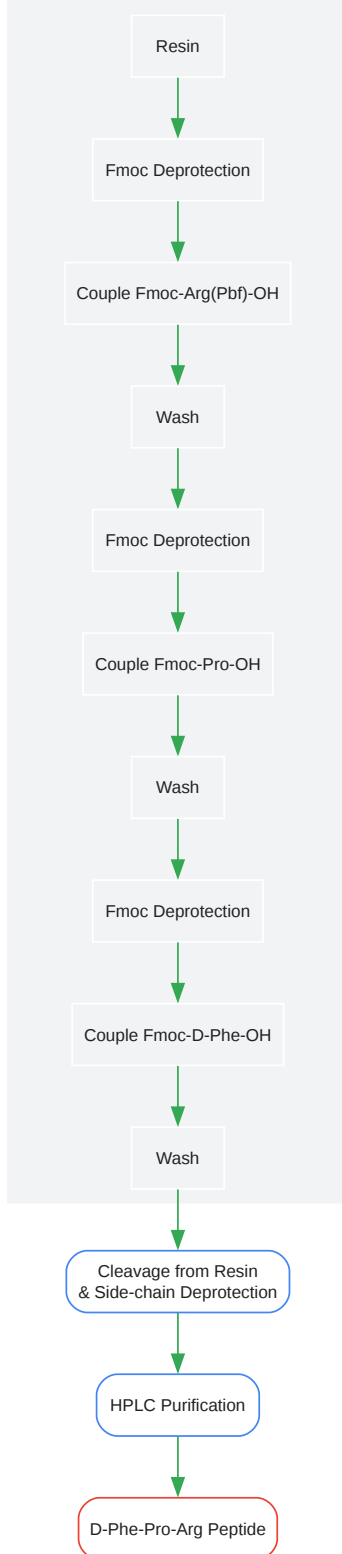
Compound	Target Enzyme	Substrate	Inhibition Type	IC50	Ki
Forphenicine	Alkaline Phosphatase (chicken intestine)	p-nitrophenyl phosphate	Uncompetitive	0.036 µg/mL	$1.64 \times 10^{-7}$ M <sup>[1]</sup>

## Mechanism of Action: Uncompetitive Inhibition

Forphenicine exhibits an uncompetitive mode of inhibition against alkaline phosphatase.<sup>[1]</sup> In this mechanism, the inhibitor binds exclusively to the enzyme-substrate (ES) complex, and not to the free enzyme. This binding event forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the conversion of the substrate to the product. A key characteristic of uncompetitive inhibition is the parallel nature of the lines on a Lineweaver-Burk plot, indicating a decrease in both  $V_{max}$  and  $K_m$ .



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## References

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